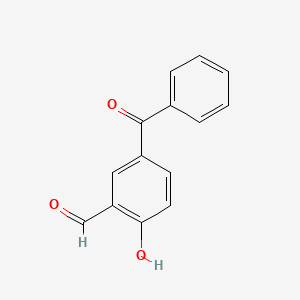
Benzaldehyde, 5-benzoyl-2-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-BENZOYL-2-HYDROXYBENZALDEHYDE is an organic compound with the molecular formula C14H10O3 It is a derivative of benzaldehyde, featuring both a benzoyl group and a hydroxyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-2-HYDROXYBENZALDEHYDE typically involves the formylation of phenol derivatives. One common method is the Reimer-Tiemann reaction, which involves the reaction of phenol with chloroform in the presence of a strong base such as sodium hydroxide . This reaction produces ortho-hydroxybenzaldehyde, which can then be further modified to introduce the benzoyl group.
Industrial Production Methods
Industrial production of 5-BENZOYL-2-HYDROXYBENZALDEHYDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-BENZOYL-2-HYDROXYBENZALDEHYDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated benzaldehydes and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-BENZOYL-2-HYDROXYBENZALDEHYDE has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-BENZOYL-2-HYDROXYBENZALDEHYDE involves its interaction with various molecular targets. The hydroxyl and carbonyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylaldehyde: Another hydroxybenzaldehyde with similar chemical properties.
5-Benzyl-2-hydroxybenzaldehyde: A related compound with a benzyl group instead of a benzoyl group.
2-Hydroxybenzaldehyde: A simpler derivative with only a hydroxyl group attached to the benzene ring.
Uniqueness
5-BENZOYL-2-HYDROXYBENZALDEHYDE is unique due to the presence of both benzoyl and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
14898-78-3 |
|---|---|
Molekularformel |
C14H10O3 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
5-benzoyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H10O3/c15-9-12-8-11(6-7-13(12)16)14(17)10-4-2-1-3-5-10/h1-9,16H |
InChI-Schlüssel |
RPQGBBKISKLMCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



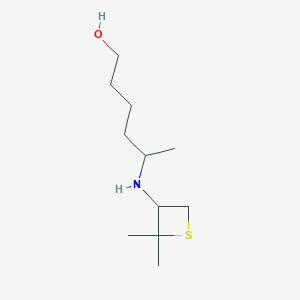
![Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13004430.png)
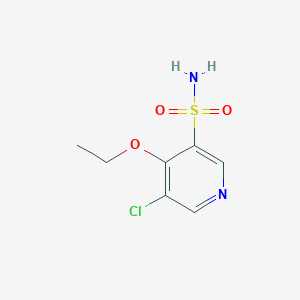
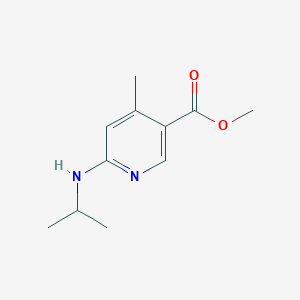
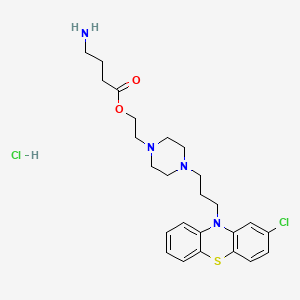
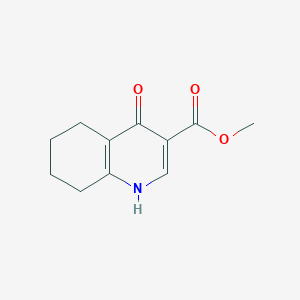
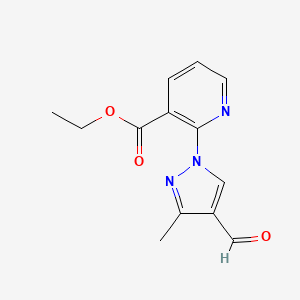
![6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13004454.png)
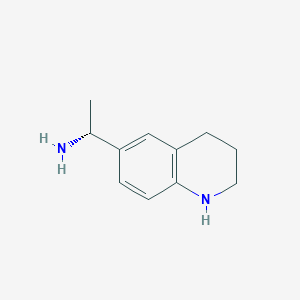
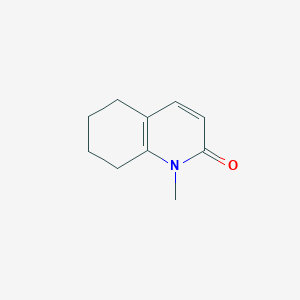
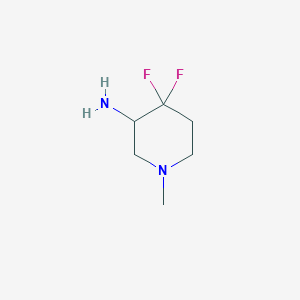

![6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine](/img/structure/B13004482.png)
